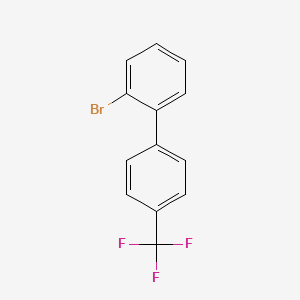

2-Bromo-4'-(trifluoromethyl)biphenyl

Description

The exact mass of the compound 2-Bromo-4'-(trifluoromethyl)biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4'-(trifluoromethyl)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4'-(trifluoromethyl)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNRIDMBTQIKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476372 | |

| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255837-15-1 | |

| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4'-(trifluoromethyl)biphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4'-(trifluoromethyl)biphenyl, a key intermediate in medicinal chemistry and materials science. The document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights into experimental design and causality. Furthermore, it establishes a self-validating system of characterization, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and physical property analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecular scaffold.

Introduction: The Strategic Importance of Fluorinated Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. When functionalized, the biphenyl moiety offers a powerful platform for tuning a molecule's physicochemical and pharmacological properties.

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design.[2][3] This group is often used as a bioisostere for a methyl or chloro group, but it imparts unique properties.[4] Its high electronegativity and lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[2]

2-Bromo-4'-(trifluoromethyl)biphenyl (CAS No. 255837-15-1) merges these two valuable structural motifs.[5] The bromine atom at the 2-position provides a reactive handle for subsequent chemical transformations, such as further cross-coupling reactions or the introduction of other functional groups, making it a highly versatile building block for creating complex molecular architectures.[6] This guide provides the necessary technical details for its synthesis and rigorous characterization.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction is renowned for its mild conditions, high yields, and tolerance of a wide range of functional groups.[8]

The core of the reaction involves the coupling of an organoboron species with an organohalide. For the synthesis of 2-Bromo-4'-(trifluoromethyl)biphenyl, two primary routes are viable:

-

Route A: Coupling of (4-(trifluoromethyl)phenyl)boronic acid with a 1,2-dihalogenated benzene, such as 1-bromo-2-iodobenzene.

-

Route B: Coupling of 2-bromophenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.

This guide will focus on a protocol analogous to Route B, which is often preferred due to the commercial availability and stability of the starting materials.

Reaction Mechanism and Causality

Understanding the catalytic cycle of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting.[9] The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (1-bromo-4-(trifluoromethyl)benzene), forming a Pd(II) complex.[10] This is often the rate-limiting step.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. The base is critical here; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[12] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |

| 2-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | 10.0 | 1.0 | 2.01 g |

| 1-Bromo-4-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | 11.0 | 1.1 | 2.48 g |

| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 0.3 | 0.03 | 347 mg |

| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 20.0 | 2.0 | 2.76 g |

| Toluene | C₇H₈ | - | - | - | 40 mL |

| Ethanol | C₂H₆O | - | - | - | 10 mL |

| Deionized Water | H₂O | - | - | - | 10 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenylboronic acid (2.01 g, 10.0 mmol), 1-bromo-4-(trifluoromethyl)benzene (2.48 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.

-

Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol). The mixture will typically turn a darker color.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of ethyl acetate and 50 mL of water.

-

Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

-

Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford 2-Bromo-4'-(trifluoromethyl)biphenyl as a white to off-white solid.

Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₈BrF₃ |

| Molecular Weight | 301.11 g/mol [5] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not definitively reported; expected >80 °C (by analogy to similar compounds) |

Spectroscopic Analysis

The ¹H NMR spectrum provides information about the proton environments in the molecule. The spectrum is expected to show complex multiplets in the aromatic region (7.2-7.8 ppm).

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.75 | d, J ≈ 8.0 Hz | 2H | Protons ortho to -CF₃ group |

| ~ 7.68 | d, J ≈ 8.0 Hz | 1H | Proton ortho to Br on the first ring |

| ~ 7.65 | d, J ≈ 8.0 Hz | 2H | Protons meta to -CF₃ group |

| ~ 7.45 - 7.30 | m | 3H | Remaining protons on the first ring |

Causality: The protons on the trifluoromethyl-substituted ring will appear as two distinct doublets due to symmetry. The protons on the bromo-substituted ring will show more complex splitting patterns (multiplets) due to the varied coupling interactions.

The ¹³C NMR spectrum will confirm the number of unique carbon environments.

Predicted ¹³C NMR (101 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 144 | Quaternary carbon of the CF₃-ring attached to the other ring |

| ~ 140 | Quaternary carbon of the Br-ring attached to the other ring |

| ~ 132 - 126 | Aromatic C-H carbons |

| ~ 130 (q, J ≈ 32 Hz) | Quaternary carbon attached to the -CF₃ group |

| ~ 125 (q, J ≈ 4 Hz) | Aromatic C-H carbons meta to the -CF₃ group |

| ~ 124 (q, J ≈ 272 Hz) | -CF₃ carbon (quartet due to C-F coupling) |

| ~ 122 | Quaternary carbon attached to the Br atom |

Causality: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the adjacent carbons will also show smaller quartet couplings.[13]

Electron Ionization (EI) mass spectrometry will show the molecular ion and characteristic fragmentation patterns.

Expected MS Fragmentation Data:

| m/z Value | Interpretation |

| 300/302 | [M]⁺ and [M+2]⁺ molecular ion peaks (approx. 1:1 ratio) |

| 221 | [M - Br]⁺, loss of the bromine atom |

| 141 | [M - Br - CF₃ - H]⁺, further fragmentation of the biphenyl core |

Causality: The most prominent feature will be the pair of molecular ion peaks at m/z 300 and 302, with nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The primary fragmentation pathway will be the loss of the bromine radical to form a stable biphenyl cation at m/z 221.

Safety and Handling

Hazard Identification:

| Pictogram | Signal Word | Hazard Statements |

| ! | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide provides a detailed, scientifically grounded framework for the synthesis and characterization of 2-Bromo-4'-(trifluoromethyl)biphenyl. The Suzuki-Miyaura coupling offers a reliable and efficient synthetic route. The provided characterization data and interpretations form a self-validating system to ensure the identity and purity of the final product. As a versatile building block, this compound holds significant potential for advancing research in drug discovery and materials science.

References

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved January 17, 2026, from [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved January 17, 2026, from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 17, 2026, from [Link]

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 17, 2026, from [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

PubChem. (n.d.). 4-Bromo-4'-(trifluoromethyl)biphenyl. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US5254776A - Synthesis of bromobiphenyls.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (2017, November 21). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)benzaldehyde. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 17, 2026, from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, September 6). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (2020, December 1). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved January 17, 2026, from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved January 17, 2026, from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). (2,4-Bis(trifluoromethyl)phenyl)(4-methoxyphenyl)methanol - Optional[MS (GC)] - Spectrum. Retrieved January 17, 2026, from [Link]

-

PubMed. (2013, May 1). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved January 17, 2026, from [Link]

-

RSC Publishing. (2025, April 2). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Trifluoromethylbiphenyl. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (2021, September 30). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved January 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. Retrieved January 17, 2026, from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. 2-bromo-4'-(trifluoromethyl)biphenyl 95% | CAS: 255837-15-1 | AChemBlock [achemblock.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. byjus.com [byjus.com]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. rsc.org [rsc.org]

Introduction: The Analytical Imperative for a Key Synthetic Building Block

An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromo-4'-(trifluoromethyl)biphenyl

2-Bromo-4'-(trifluoromethyl)biphenyl is a substituted biphenyl that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular architecture, featuring a bromine atom on one phenyl ring and a trifluoromethyl group on the other, provides distinct reactive handles and imparts specific physicochemical properties, making it a valuable component in drug discovery and materials science.

The unambiguous structural confirmation and purity assessment of such a key building block are paramount to ensure the reliability and reproducibility of subsequent synthetic transformations and the integrity of the final product. A multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for its characterization. This guide offers an in-depth analysis of the spectroscopic data of 2-Bromo-4'-(trifluoromethyl)biphenyl, framed with the practical insights of a seasoned application scientist. We will explore not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-4'-(trifluoromethyl)biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive analysis.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4'-(trifluoromethyl)biphenyl in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances[1][2].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons and carbons provide a reference signal at 0.00 ppm[2][3].

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is particularly useful for resolving complex splitting patterns in aromatic systems[3].

-

Data Acquisition:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse sequence to enhance signal-to-noise and simplify the spectrum to single lines for each unique carbon.

-

¹⁹F NMR: Acquire 64-128 scans. No internal standard is typically needed as the spectrometer's fluorine frequency provides a reliable reference, though an external standard like CFCl₃ can be used[3][4].

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals the disposition of the eight aromatic protons, which are distributed across two distinct spin systems corresponding to the two phenyl rings.

Table 1: ¹H NMR Data for 2-Bromo-4'-(trifluoromethyl)biphenyl (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.70 | d | 2H | ~8.2 | H-2', H-6' |

| ~7.65 | d | 2H | ~8.2 | H-3', H-5' |

| ~7.63 | dd | 1H | ~7.9, 1.2 | H-3 |

| ~7.40 | td | 1H | ~7.5, 1.2 | H-5 |

| ~7.35 | td | 1H | ~7.7, 1.8 | H-4 |

| ~7.28 | dd | 1H | ~7.5, 1.8 | H-6 |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The assignments are based on established principles of substituent effects in aromatic systems.

Interpretation:

-

Ring A (Trifluoromethyl-substituted): The protons on the trifluoromethyl-substituted ring (H-2'/6' and H-3'/5') form a classic AA'BB' system that often appears as two distinct doublets. The protons ortho to the electron-withdrawing CF₃ group (H-3', H-5') are deshielded and appear downfield relative to the meta protons (H-2', H-6').

-

Ring B (Bromo-substituted): The four protons on the bromo-substituted ring present a more complex splitting pattern due to their unique chemical environments. The proton ortho to the bromine atom (H-3) is typically a doublet of doublets, while the other protons show triplet-like and doublet-of-doublets patterns due to both ortho and meta couplings.

Caption: Fig 1. ¹H NMR Assignments.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, as the two phenyl rings are not symmetrically substituted, making all carbons inequivalent.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4'-(trifluoromethyl)biphenyl (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Key Feature |

| ~144.0 | C-4' | Attached to CF₃ |

| ~141.0 | C-1 | Attached to other ring |

| ~138.0 | C-1' | Attached to other ring |

| ~133.5 | C-3 | Aromatic CH |

| ~131.0 | C-5 | Aromatic CH |

| ~130.0 | C-2' & C-6' | Aromatic CH |

| ~129.0 | C-4 | Aromatic CH |

| ~128.0 | C-6 | Aromatic CH |

| ~126.0 (q, J ≈ 3.8 Hz) | C-3' & C-5' | Coupled to Fluorine |

| ~124.0 (q, J ≈ 272 Hz) | CF₃ | Quartet, large J |

| ~122.5 | C-2 | Attached to Br |

Note: These are predicted values. The quartet (q) multiplicity arises from coupling to the three fluorine atoms.

Interpretation:

-

Quaternary Carbons: The signals for the carbons attached to bromine (C-2) and the trifluoromethyl group (C-4') are readily identified. The C-Br signal is typically found around 122 ppm.

-

Trifluoromethyl Carbon (CF₃): The most characteristic signal is the quartet for the CF₃ carbon around 124 ppm, with a large C-F coupling constant (¹JCF) of approximately 272 Hz[4].

-

Aromatic Carbons: The remaining aromatic carbons appear in the typical range of 125-145 ppm. The carbons on the trifluoromethyl-substituted ring will show smaller long-range C-F couplings, which can aid in their assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition

-

Technique: The Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

Table 3: Key IR Absorption Bands for 2-Bromo-4'-(trifluoromethyl)biphenyl

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1610, 1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1325 | Strong | Symmetric C-F Stretch |

| 1160, 1120 | Strong | Asymmetric C-F Stretch |

| ~840 | Strong | C-H Out-of-plane bend (p-disubst.) |

| ~760 | Strong | C-H Out-of-plane bend (o-disubst.) |

| ~650 | Medium-Weak | C-Br Stretch |

Interpretation: The IR spectrum is dominated by features characteristic of its aromatic and halogenated structure.

-

C-F Vibrations: The most diagnostic peaks are the very strong, sharp absorptions associated with the C-F stretching of the CF₃ group, typically found between 1350 and 1100 cm⁻¹[5][6]. These intense bands are a clear indicator of the trifluoromethyl moiety.

-

Aromatic Vibrations: The presence of the biphenyl core is confirmed by the aromatic C-H stretches above 3000 cm⁻¹ and the series of C=C ring stretching bands in the 1610-1470 cm⁻¹ region[7][8].

-

Substitution Pattern: The strong bands in the 850-750 cm⁻¹ region result from C-H out-of-plane bending and are highly characteristic of the substitution patterns on the aromatic rings.

Caption: Fig 2. Key Molecular Vibrations.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a standard technique for small, relatively stable organic molecules. It involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation[9].

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) interface, which also serves to confirm purity.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Analysis of the Mass Spectrum

Molecular Ion (M⁺): The molecular formula is C₁₃H₈BrF₃, with a monoisotopic mass of 300.98 g/mol . A key feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing ion.

-

M⁺ peak: Appears at m/z = 300 (containing ⁷⁹Br).

-

M+2 peak: Appears at m/z = 302 (containing ⁸¹Br) with nearly the same intensity as the M⁺ peak. This doublet is definitive proof of the presence of one bromine atom in the molecule[10].

Table 4: Expected Major Fragments in the EI Mass Spectrum

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity | Identity of Fragment |

| 300 | 302 | Medium | [C₁₃H₈BrF₃]⁺ (Molecular Ion) |

| 221 | - | Strong | [M - Br]⁺ |

| 231 | - | Medium | [M - CF₃]⁺ |

| 152 | - | Medium | [Biphenyl]⁺ |

| 142 | 144 | Low | [C₇H₃F₃]⁺ |

Fragmentation Pattern: Under EI conditions, the molecular ion fragments in predictable ways, primarily at the weakest bonds.

-

Loss of Bromine: The C-Br bond is relatively weak, leading to the facile loss of a bromine radical to form a highly stable biphenyl-CF₃ cation at m/z = 221. This is often the base peak.

-

Loss of Trifluoromethyl Radical: Cleavage of the C-CF₃ bond results in the loss of a ·CF₃ radical, giving a bromobiphenyl cation at m/z = 231/233.

-

Biphenyl Bond Cleavage: The central C-C bond between the rings can also cleave, leading to fragments corresponding to the individual substituted phenyl cations.

Caption: Fig 3. Primary Fragmentation Pathways.

Conclusion: A Self-Validating Analytical Workflow

The comprehensive characterization of 2-Bromo-4'-(trifluoromethyl)biphenyl is achieved not by a single technique, but by the logical synthesis of data from NMR, IR, and MS.

-

MS confirms the molecular weight (301 g/mol ) and the presence of one bromine atom via the M⁺/M+2 isotopic pattern.

-

IR spectroscopy validates the presence of key functional groups : the trifluoromethyl group (strong C-F stretches) and the aromatic rings.

-

NMR spectroscopy provides the definitive structural proof , mapping the precise connectivity of the atoms and confirming the 2-bromo and 4'-trifluoromethyl substitution pattern on the biphenyl framework.

This integrated analytical approach constitutes a self-validating system, ensuring the identity, structure, and purity of this vital chemical intermediate, thereby upholding the standards of scientific integrity required in research, development, and manufacturing.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][4]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link][1]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1,1'-biphenyl. Retrieved from [Link][11]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][3]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][12]

-

University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link][9]

-

ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link][7]

-

ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link][6]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link][2]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link][10]

-

SpectraBase. (n.d.). Biphenyl - Optional[FTIR] - Spectrum. Retrieved from [Link][8]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) [hmdb.ca]

- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 2-Bromo-4'-(trifluoromethyl)biphenyl

An In-Depth Technical Guide to 2-Bromo-4'-(trifluoromethyl)biphenyl: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Bromo-4'-(trifluoromethyl)biphenyl, a fluorinated organic compound of significant interest in synthetic and medicinal chemistry. While specific experimental data for this precise isomer (CAS No. 40159-37-3) is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The insights herein are grounded in the established reactivity of its key functional moieties: the biphenyl scaffold, the reactive bromine substituent, and the electronically influential trifluoromethyl group.

Molecular Identity and Physicochemical Properties

2-Bromo-4'-(trifluoromethyl)biphenyl is a substituted aromatic hydrocarbon. The biphenyl core provides a semi-rigid backbone, while the bromine atom serves as a versatile synthetic handle, and the trifluoromethyl group significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.

Table 1: Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl |

| CAS Number | 40159-37-3 |

| Molecular Formula | C₁₃H₈BrF₃ |

| Molecular Weight | 301.10 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C=C2)Br)C(F)(F)F |

Table 2: Physicochemical Data (Predicted and from Related Compounds)

| Property | Value | Remarks |

| Physical State | Solid | Based on analogous biphenyl compounds.[2] |

| Melting Point | Not available | The related isomer, 4-Bromo-2-fluorobiphenyl, melts at 38-42 °C.[3] |

| Boiling Point | Not available | Prediction software estimates are typically in the 300-350 °C range. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Toluene). | Typical for nonpolar aromatic hydrocarbons.[4] |

| Appearance | Likely off-white to crystalline solid. | Based on similar compounds.[3] |

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-4'-(trifluoromethyl)biphenyl is derived from the synergistic interplay of its functional groups. The bromine atom is positioned for facile substitution, while the trifluoromethyl group acts as a powerful modulator of chemical properties.

-

The Bromo Substituent : Located at the 2-position, the bromine atom is an excellent leaving group, making it a prime site for transition-metal-catalyzed cross-coupling reactions. Due to the electron-withdrawing nature of the adjacent trifluoromethyl group and the pyridine nitrogen, this bromine atom is activated for nucleophilic aromatic substitution and is a key partner in various coupling reactions.[5] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in molecular construction.

-

The Trifluoromethyl (CF₃) Group : This group is a strong electron-withdrawer due to the high electronegativity of fluorine.[6] Its presence at the 4'-position deactivates that phenyl ring towards electrophilic substitution but, more importantly, enhances the molecule's utility in drug design. The CF₃ group is known to improve metabolic stability, increase lipophilicity (aiding membrane permeability), and enhance binding affinity to biological targets.[5][7]

-

The Biphenyl Scaffold : Substituted biphenyls are prevalent motifs in pharmaceuticals and advanced materials.[4] The linkage between the two phenyl rings allows for rotational flexibility, though this can be sterically hindered by substituents at the ortho positions, such as the bromine atom in this molecule.

Caption: Key cross-coupling reactions utilizing the bromo substituent.

Spectroscopic Characterization

-

¹H NMR : The spectrum would show complex multiplets in the aromatic region (~7.0-7.8 ppm). The protons on the trifluoromethyl-substituted ring would likely appear as two distinct doublets due to coupling. The protons on the bromo-substituted ring would exhibit more complex splitting patterns.

-

¹³C NMR : Aromatic carbons would resonate between ~120-145 ppm. The carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling, and its chemical shift would be significantly influenced by the strong electron-withdrawing effect.[8]

-

¹⁹F NMR : A sharp singlet would be expected around -60 to -65 ppm, which is characteristic of a benzotrifluoride moiety.[8]

-

Mass Spectrometry (MS) : The molecular ion peak would exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks with nearly 1:1 intensity).

Recommended Synthetic Protocol

The most direct and widely applicable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol provides a reliable pathway with generally high yields and functional group tolerance.

Protocol 4.1: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 2-Bromo-4'-(trifluoromethyl)biphenyl from 1,2-dibromobenzene and 4-(trifluoromethyl)phenylboronic acid.

Materials:

-

1,2-dibromobenzene

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (solvent system)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)phenylboronic acid (1.0 eq), 1,2-dibromobenzene (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% PPh₃).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add degassed toluene and water (e.g., a 4:1 v/v ratio).

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to isolate the desired product.

Caption: General workflow for Suzuki-Miyaura synthesis.

Applications in Research and Development

2-Bromo-4'-(trifluoromethyl)biphenyl is primarily valued as a versatile building block for constructing more complex molecules with tailored properties.

-

Medicinal Chemistry: This compound is an ideal starting point for creating novel drug candidates. The biphenyl core is a known scaffold in many approved drugs, and the CF₃ group is a highly sought-after pharmacophore for enhancing drug-like properties.[9] The bromine atom allows for the introduction of other functional groups to explore structure-activity relationships (SAR) in drug discovery campaigns.[10] For instance, derivatives of 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid have been investigated as potential hypolipidemic agents.[11]

-

Materials Science: The rigid, aromatic structure combined with the electronically unique properties imparted by the CF₃ group makes this and similar biphenyls candidates for the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers where tuning electronic and photophysical properties is critical.

Safety, Handling, and Storage

As a halogenated aromatic compound, 2-Bromo-4'-(trifluoromethyl)biphenyl requires careful handling in a laboratory setting. The following information is based on safety data for structurally similar chemicals.

Table 3: GHS Hazard Information (Anticipated)

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[12] |

| Skin Irritation | H315: Causes skin irritation.[13][14] |

| Eye Irritation | H319: Causes serious eye irritation.[13][14] |

| STOT-SE | H335: May cause respiratory irritation.[14][15] |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects.[12] |

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2][16]

-

Handling: Avoid creating dust.[3] Keep away from heat, sparks, and open flames. Avoid contact with strong oxidizing agents.[3][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[16]

-

First Aid:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[17]

-

Skin Contact: Immediately wash with plenty of soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

-

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.[17] Avoid release to the environment.[12]

References

-

2-FLUORO-4- BROMO BIPHENYL MSDS. (2019). Loba Chemie. [Link]

-

Biphenyl Material Safety Data Sheet. (2005). ScienceLab.com. [Link]

-

2-Bromo-4'-fluoro-1,1'-biphenyl. PubChem, National Institutes of Health. [Link]

-

4-Bromo-4'-(trifluoromethyl)biphenyl. PubChem, National Institutes of Health. [Link]

-

Synthesis of 4-bromo-2-fluoro-biphenyl. PrepChem.com. [Link]

- Synthetic method of 4-bromo-2-fluorobiphenyl.

-

The Chemistry Behind the Versatility: 2-Bromo-4-(trifluoromethyl)pyridine. Acme Bioscience. [Link]

-

4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl. PubChem, National Institutes of Health. [Link]

-

4-Bromo-2-fluorobiphenyl. PharmaCompass.com. [Link]

-

Supporting Information for Trifluoromethylation of Aryl Halides. Journal Not Specified. [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation. The Royal Society of Chemistry. [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. (2023). ACS Omega. [Link]

-

Biphenyl. Wikipedia. [Link]

-

2-Bromo-4-phenylphenol. PubChem, National Institutes of Health. [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides. (2022). Organic Letters. [Link]

-

Supplementary Information for Bromination of Phenols. Beilstein Journals. [Link]

-

4-bromo-2-fluorobiphenyl Safety Data Sheet. SD Fine-Chem Limited. [Link]

-

2-Bromo-4-(trifluoromethyl)benzyl alcohol. Win-Win Chemical. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

-

Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Patsnap. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Ahmad-Javed/a2a95c96b9961605a963b65261313c023d6a666e]([Link]

-

Research status and application progress of small molecule drug screening technology. Frontiers in Chinese Medicine. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. [Link]

Sources

- 1. 4-Bromo-4'-(trifluoromethyl)biphenyl | C13H8BrF3 | CID 12712349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. Biphenyl - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jelsciences.com [jelsciences.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. lobachemie.com [lobachemie.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. echemi.com [echemi.com]

- 15. 2-Bromo-4-phenylphenol | C12H9BrO | CID 27297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. westliberty.edu [westliberty.edu]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-Bromo-4'-(trifluoromethyl)biphenyl: Sourcing, Synthesis, and Application

Introduction: The Strategic Importance of Fluorinated Biphenyls in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's physicochemical and pharmacokinetic properties.[1][2] Its introduction can enhance metabolic stability, improve binding affinity, and increase lipophilicity, all of which are critical parameters in the development of novel therapeutics.[3] Within this context, 2-Bromo-4'-(trifluoromethyl)biphenyl emerges as a key building block—a versatile intermediate for the synthesis of complex pharmaceutical agents.[4]

This technical guide provides an in-depth overview of 2-Bromo-4'-(trifluoromethyl)biphenyl, tailored for researchers, scientists, and drug development professionals. We will explore its commercial availability, delve into its chemical properties and synthesis, and discuss its applications, supported by insights into safe handling and analytical methodologies.

Commercial Availability and Supplier Landscape

The accessibility of high-quality starting materials is paramount to the success of any research and development endeavor. 2-Bromo-4'-(trifluoromethyl)biphenyl is commercially available from a range of global suppliers, catering to both research-scale and bulk quantity requirements. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of prominent suppliers for 2-Bromo-4'-(trifluoromethyl)biphenyl:

| Supplier | Catalog ID | Purity | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Advanced ChemBlocks | O29435 | 95% | 255837-15-1 | C13H8BrF3 | 301.11 | Offers custom quotes.[5] |

| BLDpharm | BD00793798 | --- | 255837-15-1 | C13H8BrF3 | 301.10 | Provides safety and product information online.[6] |

| Matrix Scientific | --- | --- | --- | --- | --- | Specializes in novel building blocks for research.[7] |

Note: Purity levels and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Specifications

A thorough understanding of a compound's properties is fundamental to its effective use in synthesis and experimentation.

Key Properties of 2-Bromo-4'-(trifluoromethyl)biphenyl:

-

IUPAC Name: 2-bromo-4'-(trifluoromethyl)-1,1'-biphenyl[5]

-

CAS Number: 255837-15-1[5]

-

Molecular Weight: 301.11 g/mol [5]

-

Appearance: Typically an off-white to white solid.

-

Solubility: Soluble in common organic solvents such as dichloromethane, and methanol.

-

Storage: Should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[5][6]

Synthesis and Methodologies

The synthesis of substituted biphenyls is a well-established area of organic chemistry, with several reliable methods available. The Suzuki-Miyaura coupling reaction is a particularly powerful and widely used technique for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[8]

A general synthetic workflow for the preparation of 2-Bromo-4'-(trifluoromethyl)biphenyl and related structures is depicted below. This pathway highlights the key coupling reaction.

Caption: Drug discovery workflow utilizing the target compound.

Safety, Handling, and Analytical Protocols

As with any chemical reagent, proper handling and safety precautions are essential when working with 2-Bromo-4'-(trifluoromethyl)biphenyl.

Hazard Identification and Safety Precautions:

Based on available Safety Data Sheets (SDS), this compound is associated with the following hazards:

-

Harmful if swallowed. [9]* Causes skin irritation. [9]* Causes serious eye irritation. [9]* May cause respiratory irritation. [10]* Very toxic to aquatic life with long-lasting effects. [9] Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves. [9]* Eye Protection: Use chemical goggles or safety glasses. [9]* Skin and Body Protection: Wear suitable protective clothing. [9]* Respiratory Protection: If dusts are generated, wear respiratory protection. [9] First-Aid Measures:

-

After Inhalation: Remove person to fresh air. [9]* After Skin Contact: Wash with plenty of soap and water. [9][10]* After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9]* After Ingestion: Rinse mouth with water. If you feel unwell, seek medical advice. [9] Analytical Methods:

The purity and identity of 2-Bromo-4'-(trifluoromethyl)biphenyl are typically confirmed using a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for separating and identifying volatile and semi-volatile organic compounds. The sample is vaporized and separated in a capillary column, followed by detection and identification by mass spectrometry. [11][12]* High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of non-volatile compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the structure and chemical environment of the atoms in the molecule.

Conclusion

2-Bromo-4'-(trifluoromethyl)biphenyl is a valuable and commercially accessible building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom and a property-modulating trifluoromethyl group makes it a strategic choice for medicinal chemists. A comprehensive understanding of its properties, suppliers, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

-

2-FLUORO-4- BROMO BIPHENYL MSDS. (2019, January 30). Loba Chemie.

-

CAS 53591-98-3 | 2-Bromo-4-fluoro-1,1'-biphenyl. Hoffman Fine Chemicals.

-

2-bromo-4'-(trifluoromethyl)biphenyl 95%. Advanced ChemBlocks.

-

Analytical Method Summaries.

-

2-(Benzyloxy)-4'-bromo-3'-(trifluoromethyl)-1,1'-biphenyl. Matrix Scientific.

-

SAFETY DATA SHEET. (2025, May 7). Sigma-Aldrich.

-

Synthesis of 4-bromo-2-fluoro-biphenyl. PrepChem.com.

-

SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

-

255837-15-1|2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl. BLDpharm.

-

Synthetic method of 4-bromo-2-fluorobiphenyl. (Patent No. CN114524705A). Google Patents.

-

ANALYTICAL METHOD SUMMARIES. (2021, May 24).

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Apollo Scientific.

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). ACS Omega.

-

eMolecules 2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide. Fisher Scientific.

-

68322-84-9|2-Bromo-1-fluoro-4-(trifluoromethyl)benzene. BLDpharm.

-

497959-33-8 2-Bromo-4-(trifluoromethyl)benzyl alcohol. Win-Win Chemical.

-

4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide. Matrix Scientific.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences.

-

Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. (Patent). Eureka | Patsnap.

-

2 Cyano 4 Bromomethyl Biphenyl Bromo Otbn. IndiaMART.

-

Comparative Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives in Drug Discovery. Benchchem.

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.

-

2-Bromo-4'-fluoro-1,1'-biphenyl. PubChem.

-

4-Bromo-4'-(trifluoromethyl)biphenyl. PubChem.

-

The Role of 4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid in Drug Development. (2026, January 4).

-

Research status and application progress of small molecule drug screening technology.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). Processes.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-bromo-4'-(trifluoromethyl)biphenyl 95% | CAS: 255837-15-1 | AChemBlock [achemblock.com]

- 6. 255837-15-1|2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 7. Cas No. | 2-(Benzyloxy)-4'-bromo-3'-(trifluoromethyl)-1,1'-biphenyl | Matrix Scientific [matrixscientific.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lobachemie.com [lobachemie.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

A Technical Guide to 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl (CAS No. 255837-15-1): A Key Intermediate in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl (CAS No. 255837-15-1), a fluorinated biaryl compound of significant interest to researchers in drug discovery and materials science. While not an active pharmaceutical ingredient itself, its structural motifs—a brominated phenyl ring suitable for cross-coupling and a trifluoromethylated phenyl group for modulating pharmacokinetic properties—make it a valuable and versatile synthetic intermediate. This document details its physicochemical properties, provides a validated protocol for its synthesis via Suzuki-Miyaura coupling, outlines its safety and handling procedures, and discusses its potential applications in the development of novel therapeutic agents. The insights herein are intended to equip researchers, chemists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl is an organic building block belonging to the class of halogenated and fluorinated aromatic compounds. The presence of orthogonal functional groups—a bromine atom and a trifluoromethyl group on separate phenyl rings—renders it a strategic precursor for synthesizing more complex molecular architectures.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its introduction into a molecular scaffold can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity and lipophilicity can improve a drug candidate's cell permeability, binding affinity, and oral bioavailability[1]. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl

| Property | Value | Source(s) |

| CAS Number | 255837-15-1 | [2][3][4] |

| Molecular Formula | C₁₃H₈BrF₃ | [3][4] |

| Molecular Weight | 301.10 g/mol | [3] |

| IUPAC Name | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | [2] |

| Synonyms | 1-Bromo-2-[4-(trifluoromethyl)phenyl]benzene | [2][4] |

| Appearance | Clear, pale lemon liquid | [5] |

| Purity | Typically ≥95% | [2] |

| Storage | Store at room temperature, sealed in a dry environment | [3] |

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryl compounds like 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance. For this specific molecule, the logical disconnection involves reacting 1-bromo-2-iodobenzene with 4-(trifluoromethyl)phenylboronic acid.

Rationale for Reagent Selection

-

1-bromo-2-iodobenzene: The differential reactivity of the C-I and C-Br bonds is key to the selectivity of this reaction. The carbon-iodine bond is significantly more reactive towards oxidative addition to the Palladium(0) catalyst than the carbon-bromine bond. This chemoselectivity ensures that the coupling occurs at the iodo-position, preserving the bromo-substituent for subsequent synthetic transformations.

-

4-(trifluoromethyl)phenylboronic acid: This is a commercially available and stable source of the trifluoromethylated phenyl moiety. Boronic acids are generally stable to air and moisture, making them convenient reagents for routine laboratory use.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki couplings, known for its effectiveness in a broad range of applications[6].

-

Base (e.g., K₃PO₄ or Na₂CO₃): A base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center.

Experimental Protocol

Reaction Scheme:

Caption: General scheme for the synthesis of the target compound.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry pressure tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents).

-

Reagent Addition: Add 1-bromo-2-iodobenzene (1.0 equivalent), potassium phosphate (K₃PO₄, 2.0 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).

-

Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 3:1 or 4:1 v/v ratio)[6].

-

Reaction: Heat the reaction mixture to 90-105°C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl.

Applications in Research and Drug Development

This compound is a strategic building block for creating libraries of complex molecules for biological screening. The preserved bromine atom is a key feature, allowing for a second, distinct cross-coupling reaction to introduce further diversity.

Caption: A workflow illustrating the synthetic utility of the title compound.

By employing different coupling partners in a subsequent reaction, a wide array of derivatives can be accessed:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biaryl core. This intermediate can be used to synthesize analogs of known drugs or novel chemical entities.

-

Antiviral & Anticancer Agents: The trifluoromethyl-biphenyl moiety is present in numerous compounds investigated for their antiviral and anticancer properties. The -CF3 group can enhance binding to protein targets and improve pharmacokinetic profiles[1].

-

Kinase Inhibitors: Fluorinated compounds are frequently used in the design of kinase inhibitors, where the fluorine atoms can form critical hydrogen bonds or other interactions within the ATP-binding pocket[4].

Safety, Handling, and Toxicology

As a halogenated aromatic compound, 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl requires careful handling in a laboratory setting. A full Safety Data Sheet (SDS) should always be consulted, but the following summarizes the key hazards and necessary precautions based on available data for this and structurally related compounds.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictograms | [3] | |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed. | [3] |

| H315: Causes skin irritation. | [2][3] | |

| H319: Causes serious eye irritation. | [2][3] | |

| H335: May cause respiratory irritation. | [2][3] | |

| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][8] |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [7][8] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] |

Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation occurs, seek medical advice.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Toxicological Information

Specific toxicological data for this compound is not widely available. However, compounds of this class should be treated as potentially harmful. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Chronic exposure effects have not been determined. It is crucial to handle the substance with care to minimize exposure.

Conclusion

2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl is a high-value synthetic intermediate whose utility is derived from its unique combination of a reactive bromine handle and a bio-pertinent trifluoromethyl group. While it lacks intrinsic biological activity, its true value lies in its potential as a precursor for the synthesis of novel, complex molecules with applications in drug discovery and materials science. The synthetic protocols, safety guidelines, and application context provided in this guide offer a solid foundation for researchers looking to incorporate this versatile building block into their synthetic programs.

References

-

Apollo Scientific. 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl.

-

BLDpharm. 255837-15-1|2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl.

-

SynQuest Laboratories. 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl.

-

Benchchem. Comparative Analysis of Biological Activities of Compounds Derived from 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

-

ChemicalBook. 255837-15-1 | CAS DataBase.

-

ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.

-

Wechem. Design and biological activity of trifluoromethyl containing drugs.

-

Combi-Blocks. SS-8688 - Safety Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET - 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde.

Sources

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. combi-blocks.com [combi-blocks.com]

- 8. fishersci.co.uk [fishersci.co.uk]

The Strategic Utility of 2-Bromo-4'-(trifluoromethyl)biphenyl in Modern Organic Synthesis

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and its strategic functionalization is paramount to the development of novel molecular entities. This technical guide focuses on 2-Bromo-4'-(trifluoromethyl)biphenyl, a versatile building block whose unique electronic and steric properties make it a valuable precursor in a multitude of organic transformations. We will delve into the causality behind its reactivity, provide detailed, field-proven protocols for its application in key cross-coupling reactions, and explore its role in the synthesis of high-value compounds, particularly within the pharmaceutical landscape. This document is designed to serve as a practical resource for chemists engaged in the design and execution of complex synthetic strategies.

Introduction: The Architectural Significance of Fluorinated Biphenyls

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in modern drug design.[1][2] This is due to the profound effects the CF3 group can have on a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] When appended to a biphenyl core, the CF3 group, a potent electron-withdrawing substituent, significantly modulates the electronic nature of the aromatic system.[3] This electronic perturbation, combined with the steric hindrance imparted by the bromine atom at the 2-position of the adjacent ring in 2-Bromo-4'-(trifluoromethyl)biphenyl, creates a unique chemical entity with tailored reactivity.

The strategic placement of the bromine atom makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds.[5][6] The inherent reactivity of the C-Br bond, coupled with the influence of the distal trifluoromethyl group, allows for selective and high-yielding transformations, making 2-Bromo-4'-(trifluoromethyl)biphenyl a sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is critical for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C13H8BrF3 | [7] |

| Molecular Weight | 301.10 g/mol | [7] |

| Appearance | Off-white to white crystalline powder | Varies by supplier |

| Melting Point | Data not readily available | |

| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Dioxane) | General knowledge |

Note: For precise experimental work, it is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific data.

Core Reactivity and Mechanistic Considerations: A Focus on Palladium-Catalyzed Cross-Coupling

The synthetic utility of 2-Bromo-4'-(trifluoromethyl)biphenyl is most prominently showcased in palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl linkages.[5][10] The reaction of 2-Bromo-4'-(trifluoromethyl)biphenyl with an arylboronic acid or ester provides a direct route to more complex, unsymmetrical biaryl systems.

Causality of Experimental Choices:

-

Catalyst: Palladium catalysts, such as Pd(PPh3)4 or those generated in situ from a palladium precursor (e.g., Pd(OAc)2) and a phosphine ligand, are essential for facilitating the catalytic cycle.[11][12] The choice of ligand can significantly impact reaction efficiency, with bulky, electron-rich phosphines often favoring the desired transformation.

-

Base: A base, typically an inorganic carbonate (e.g., K2CO3, Cs2CO3) or phosphate (e.g., K3PO4), is required to activate the boronic acid for transmetalation.[13] The choice of base can influence the reaction rate and suppress side reactions.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is commonly employed to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Synthesis of a Terphenyl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-4'-(trifluoromethyl)biphenyl with a generic arylboronic acid.

Materials:

-

2-Bromo-4'-(trifluoromethyl)biphenyl (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh3)4 (0.03 eq)

-

K2CO3 (2.0 eq)

-

Toluene (5 mL/mmol of aryl bromide)

-

Water (1 mL/mmol of aryl bromide)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4'-(trifluoromethyl)biphenyl, the arylboronic acid, and K2CO3.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the toluene and water to the flask.

-

Add the Pd(PPh3)4 catalyst to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. 4-Bromo-4'-(trifluoromethyl)biphenyl | C13H8BrF3 | CID 12712349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of 2-Bromo-4'-(trifluoromethyl)biphenyl

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-Bromo-4'-(trifluoromethyl)biphenyl

This guide provides a detailed exploration of the chemical reactivity inherent to the carbon-bromine bond of 2-Bromo-4'-(trifluoromethyl)biphenyl. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes mechanistic principles with practical, field-proven insights into the strategic application of this versatile building block in modern synthetic chemistry.

2-Bromo-4'-(trifluoromethyl)biphenyl is a sophisticated molecular scaffold of significant interest in the synthesis of pharmaceuticals and advanced organic materials. Its structure uniquely combines three key motifs: a biphenyl core, which provides a rigid and sterically defined framework; a bromine atom, which serves as a highly versatile synthetic handle; and a trifluoromethyl group, a bioisostere often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.